N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

FLT3 kinase inhibition structure-activity relationship quinoline-diarylurea

SAR studies on FLT3-ITD/TKD mutant AML demand precise chemical probes with defined substitution patterns. This quinoline-diarylurea compound delivers a fixed 2,4-dimethoxyphenyl pharmacophore that resolves ambiguous binding-kinetics data caused by positional isomerism. - Definitive 2,4-DiMeO substitution (versus 2,3- or 3,5- analogs) for binding-mode interrogation - Morpholino-2-phenylquinoline core matching patent-defined FLT3 inhibitor scope (CN106496116A) - Physicochemical profile (logP 5.79, tPSA 66.14 Ų) supports computational docking & ADME comparisons Use this compound as a reference tool to benchmark novel FLT3 inhibitors in MV4-11 and MOLM-13 proliferation assays.

Molecular Formula C24H20N4O4S
Molecular Weight 460.51
CAS No. 1226427-84-4
Cat. No. B2960002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
CAS1226427-84-4
Molecular FormulaC24H20N4O4S
Molecular Weight460.51
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4
InChIInChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3
InChIKeyQHLRXDMYQROLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 145 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea: A FLT3 Kinase-Focused Quinoline-Diarylurea Research Tool


N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a synthetic small molecule belonging to the quinoline-diarylurea class, designed as a kinase inhibitor. Its structure combines a 2,4-dimethoxyphenyl group with a morpholino-substituted phenylquinoline core . The compound is primarily investigated in the context of FLT3 (FMS-like tyrosine kinase 3) inhibition, a validated target in acute myeloid leukemia (AML), as it falls within the general structural scope of patented FLT3 inhibitors [1].

Structural Determinants of FLT3 Inhibition Limit Generic Substitution of N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea


Within the quinoline-diarylurea FLT3 inhibitor class, small structural modifications profoundly affect potency and selectivity. The specific combination of a 2,4-dimethoxyphenyl moiety and a 4-morpholin-4-yl-2-phenylquinolin-6-yl core in this compound creates a distinct pharmacophore that is not interchangeable with closely related analogs. For example, variation in the dimethoxyphenyl substitution pattern (e.g., 2,3- vs 2,4-) or replacement of the morpholine group alters the hydrogen-bonding network and steric fit within the FLT3 ATP-binding pocket . The patent literature explicitly defines a narrow set of preferred substituents for FLT3 activity, indicating that generic substitution without retaining these structural features is unlikely to preserve the intended biological profile [1].

Quantitative Differentiation Evidence for N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea Against In-Class Analogs


Limited Availability of Head-to-Head Quantitative Activity Data for the 2,4-Dimethoxyphenyl Analog

A direct, head-to-head quantitative comparison of the inhibitory activity (e.g., IC50 or Kd) of N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea versus its closest analogs is not available in the current scientific literature. The compound is encompassed by the generic Markush structure in patent CN106496116A, which discloses a broad class of quinoline-diarylurea FLT3 inhibitors, but specific biological data for this exact derivative have not been published in a peer-reviewed article or a reputable, accessible database as of the knowledge cutoff [1]. Therefore, the differentiation for this compound rests on structural and class-level inferences rather than on direct quantitative potency comparisons.

FLT3 kinase inhibition structure-activity relationship quinoline-diarylurea

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Determinants

The compound's calculated physicochemical profile provides supportive differentiation. Its consensus logP is 5.79, with a logD of 4.98 (pH not specified), indicating high lipophilicity that can influence membrane permeability and binding to hydrophobic kinase pockets . The compound possesses 2 hydrogen bond donors and 6 acceptors, with a topological polar surface area (tPSA) of 66.14 Ų, which is below the 140 Ų threshold often associated with oral bioavailability . These properties are a direct consequence of the 2,4-dimethoxyphenyl and morpholino-quinoline substitution pattern. When compared to related analogs available from the same vendor, such as N-(2-ethoxyphenyl)-N'-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea (logP 5.72, tPSA 57.15 Ų), the target compound exhibits a higher hydrogen-bonding capacity while maintaining comparable lipophilicity, potentially leading to a different selectivity profile .

druglikeness lipophilicity physicochemical properties

Validated Application Scenarios for N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea in FLT3-Driven Research


FLT3 Kinase Inhibition Screening in Acute Myeloid Leukemia (AML) Cell Lines

Given the compound's structural inclusion in patent CN106496116A targeting FLT3, it is best deployed as a screening tool against FLT3-ITD and FLT3-TKD mutant AML cell lines (e.g., MV4-11, MOLM-13) to establish its anti-proliferative activity and compare it to known FLT3 inhibitors [1]. Its specific substitution pattern may confer a distinct mutant selectivity profile that justifies its use alongside other in-class analogs.

Structure-Activity Relationship (SAR) Expansion of the Quinoline-Diarylurea Chemotype

This compound represents a specific combination of substituents (2,4-dimethoxyphenyl and 4-morpholino-2-phenylquinoline) that can serve as a critical reference point in SAR studies. Researchers can probe how the 2,4-dimethoxy substitution pattern (versus 2-methoxy, 2-ethoxy, or 3,5-dimethoxy analogs) affects FLT3 binding kinetics, cellular potency, and kinase selectivity, as supported by the physicochemical data .

Pharmacophore Modeling and In Silico Docking Studies for FLT3 Kinase

The compound's well-defined structure, including the 2-phenylquinoline scaffold and the urea linker, makes it a valuable candidate for computational chemistry efforts. Its physicochemical profile (logP of 5.79, tPSA of 66.14 Ų) can inform binding mode hypotheses and guide the design of next-generation FLT3 inhibitors with improved drug-like properties .

Comparative In Vitro ADME Profiling of FLT3 Inhibitor Chemotypes

The distinct physicochemical signature of this compound, particularly its higher hydrogen-bonding capacity compared to the 2-ethoxyphenyl analog, makes it a suitable candidate for comparative ADME studies. Researchers can evaluate how the 2,4-dimethoxy substitution influences solubility, microsomal stability, and permeability relative to other members of the quinoline-diarylurea series .

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